1-butylcyclobutane-1-carboxylic acid
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Overview
Description
1-Butylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylate salts, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation Products: Further oxidized carboxylic acids.
Reduction Products: Primary alcohols, aldehydes.
Substitution Products: Acid chlorides, esters.
Scientific Research Applications
1-Butylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties. The cyclobutane ring’s strain energy can also play a role in its chemical behavior and reactivity .
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the butyl substitution, making it less hydrophobic.
1-tert-Butylcyclobutane-1-carboxylic acid: Contains a tert-butyl group instead of a butyl group, affecting its steric properties.
Uniqueness: 1-Butylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclobutane carboxylic acids
Properties
CAS No. |
58148-13-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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